4-Cyclopropoxy-3-fluorobenzenesulfonamide
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Overview
Description
4-Cyclopropoxy-3-fluorobenzenesulfonamide is a chemical compound with the molecular formula C9H10FNO3S and a molecular weight of 231.24 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-fluorobenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-cyclopropoxy-3-fluorobenzenesulfonyl chloride with ammonia or an amine in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction conditions typically include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Cyclopropoxy-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-3-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and other diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group, which can interact with various biological targets.
Industrial Applications: It is employed in the production of dyes and other chemical products.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
4-Cyclopropoxy-3-fluorobenzenesulfonamide can be compared with other similar compounds, such as:
4-Fluorobenzenesulfonamide: This compound has a similar structure but lacks the cyclopropoxy group, which may affect its reactivity and biological activity.
N-Fluorobenzenesulfonimide: Known for its use in fluorination and amination reactions, this compound differs in its functional groups and specific applications.
Properties
Molecular Formula |
C9H10FNO3S |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C9H10FNO3S/c10-8-5-7(15(11,12)13)3-4-9(8)14-6-1-2-6/h3-6H,1-2H2,(H2,11,12,13) |
InChI Key |
LYRVJWHWKUQLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)S(=O)(=O)N)F |
Origin of Product |
United States |
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